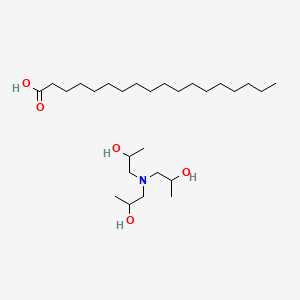
TIPA-Stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] (1:1) is a chemical compound formed by the combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol] in a 1:1 molar ratio. Octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. 1,1’,1’'-nitrilotris[2-propanol] is a triol compound with three hydroxyl groups attached to a nitrogen atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] typically involves the reaction of octadecanoic acid with 1,1’,1’'-nitrilotris[2-propanol] under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux temperature and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] undergoes various chemical reactions, including:
Esterification: The compound can undergo further esterification reactions with other carboxylic acids or alcohols.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, organic solvents like toluene or dichloromethane, and elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Esterification: Various esters depending on the reactants used.
Hydrolysis: Octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: Corresponding ketones or aldehydes from the oxidation of hydroxyl groups.
Scientific Research Applications
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s emulsifying properties also play a role in its mechanism of action, facilitating the formation of stable emulsions in various applications.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (11): Similar structure but with ethanol groups instead of propanol groups.
Hexadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with hexadecanoic acid instead of octadecanoic acid.
Dodecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with dodecanoic acid instead of octadecanoic acid.
Uniqueness
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] is unique due to its specific combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol], which imparts distinct chemical and physical properties. The long carbon chain of octadecanoic acid provides hydrophobic characteristics, while the hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] offer hydrophilic properties, making the compound an effective emulsifier and stabilizer in various applications.
Properties
CAS No. |
10042-67-8 |
|---|---|
Molecular Formula |
C27H57NO5 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-17H2,1H3,(H,19,20);7-9,11-13H,4-6H2,1-3H3 |
InChI Key |
PJXWYLSAKUNJSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Key on ui other cas no. |
10042-67-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


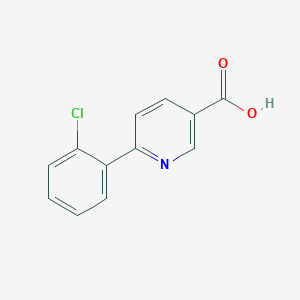
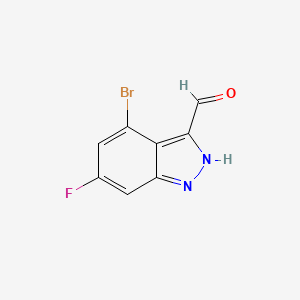

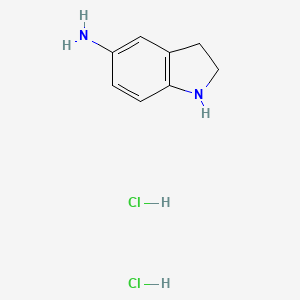

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)
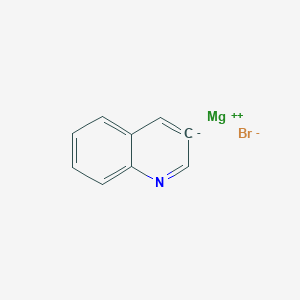
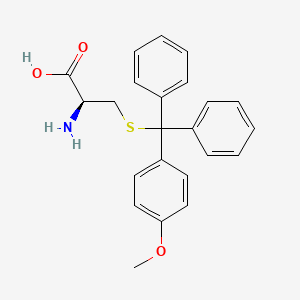
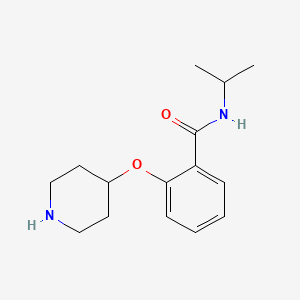
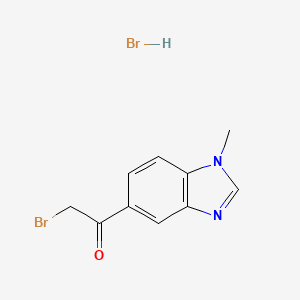

![Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine](/img/structure/B1614221.png)
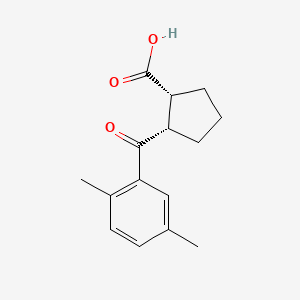
![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)
